![molecular formula C10H9N3OS B2693459 2-[(5-Phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetaldehyde CAS No. 112408-26-1](/img/structure/B2693459.png)
2-[(5-Phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(5-Phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetaldehyde is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a phenyl group attached to the triazole ring and a sulfanyl group linked to an acetaldehyde moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetaldehyde typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors.
Introduction of the Phenyl Group: The phenyl group can be introduced through various methods, including the use of phenylhydrazine or phenyl isothiocyanate.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced through S-alkylation reactions.
Formation of the Acetaldehyde Moiety:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(5-Phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as thiols and amines can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-[(5-Phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid.
Reduction: Formation of 2-[(5-Phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[(5-Phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetaldehyde has several scientific research applications:
Medicinal Chemistry: Triazole derivatives are known for their antimicrobial, antifungal, and anticancer activities.
Materials Science: Triazole compounds are used in the development of advanced materials, including polymers and coordination complexes.
Biological Studies: The compound can be used as a probe to study various biological processes and interactions.
Industrial Applications: Potential use in the synthesis of other valuable chemicals and intermediates.
Mécanisme D'action
The mechanism of action of 2-[(5-Phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetaldehyde involves its interaction with specific molecular targets. The triazole ring can act as a hydrogen bond donor and acceptor, allowing it to interact with various enzymes and receptors. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2′-(1-Phenyl-1H-1,2,4-triazole-3,5-diyl)diphenol: Similar triazole structure with different substituents.
4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol: Similar triazole structure with a bromophenyl group.
5-(1-Benzyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole: Another triazole derivative with different functional groups.
Uniqueness
2-[(5-Phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetaldehyde is unique due to the presence of both a sulfanyl group and an acetaldehyde moiety, which can impart distinct chemical reactivity and biological activity compared to other triazole derivatives .
Propriétés
IUPAC Name |
2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3OS/c14-6-7-15-10-11-9(12-13-10)8-4-2-1-3-5-8/h1-6H,7H2,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPRHRIBQSDVWII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NN2)SCC=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
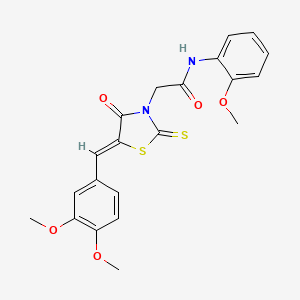
![3,6,13,16,19-Pentaoxatricyclo[19.2.2.28,11]heptacosa-8,10,21,23,24,26 -hexaene-2,7,12,20-tetrone](/img/structure/B2693377.png)
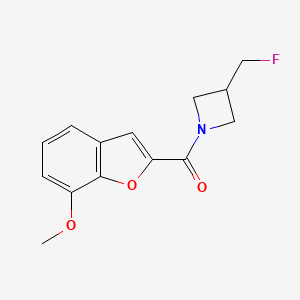
![2-(Thiophen-2-yl)-1H-benzo[d]imidazole-6-carbothioamide](/img/structure/B2693379.png)
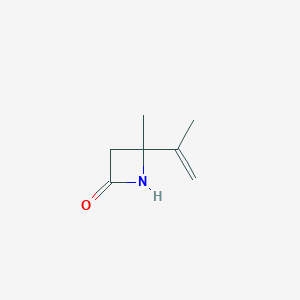
![N-(3,4-dichlorophenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2693382.png)
![6-methyl-3-propyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2693384.png)
![3-(3-Chloro-4-fluorophenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one](/img/structure/B2693386.png)
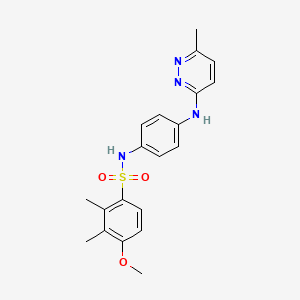
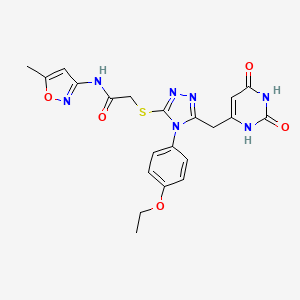
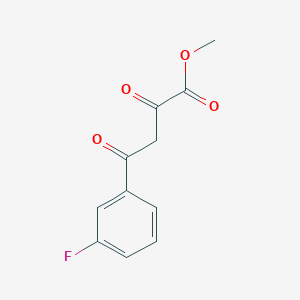
![2-[(4-chlorophenyl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2693393.png)
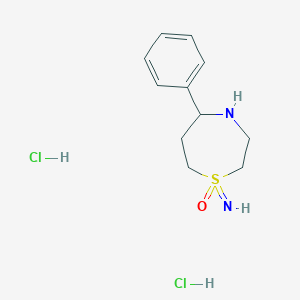
![2-({[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-6-(pyridin-4-yl)pyrimidin-4-ol](/img/structure/B2693396.png)
